H-Cys(Trt)-NH2

Übersicht

Beschreibung

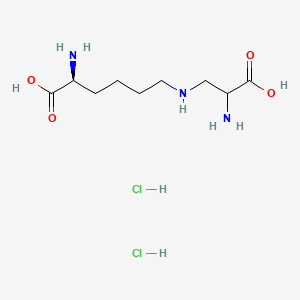

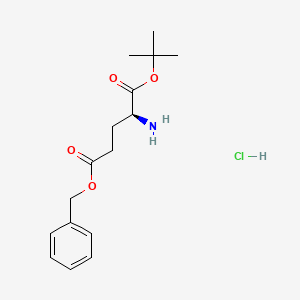

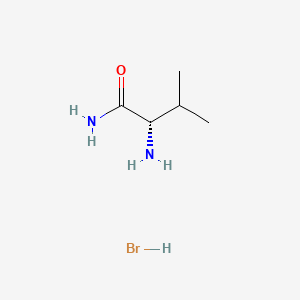

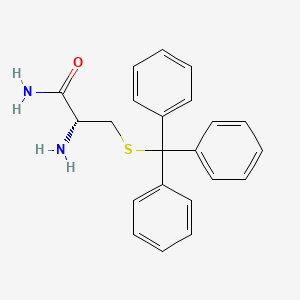

H-Cys(Trt)-NH2, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362,49 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Trityl-protected cysteine, H-Cys(Trt)-NH2, is widely used in peptide synthesis for its role in protecting the thiol group of cysteine, which is crucial for maintaining the integrity of cysteine's reactive side chain during peptide assembly. The S-tritylation of cysteine residues in peptides is a key step for selective modifications, enabling the synthesis of complex peptides with high purity and yield. For example, Mochizuki et al. (2014) demonstrated the postsynthetic modification of unprotected peptides via S-tritylation reaction using trityl alcohol in a specific solvent system, showcasing the method's efficiency and selectivity in peptide synthesis and modification contexts (Mochizuki, Hibino, & Nishiuchi, 2014).

Metal-Organic Frameworks (MOFs) and Sensing Applications

This compound also finds application in the development of functional materials, such as metal-organic frameworks (MOFs), for sensing and detection purposes. Yu et al. (2019) designed and synthesized a novel MOF, UiO-66-NH-BQB, which demonstrated high selectivity and sensitivity for detecting hydrogen sulfide and cysteine, showcasing the potential of incorporating cysteine derivatives into MOFs for biochemical sensing applications (Yu, Liu, Li, & Huang, 2019).

Antitumor Agents and Drug Design

The incorporation of cysteine derivatives like this compound into metal complexes has been explored for the development of antitumor agents. Hickey et al. (2008) discussed the design of gold(I) N-heterocyclic carbene complexes that target protein selenols over thiols, highlighting the role of cysteine derivatives in enhancing the selectivity and efficacy of such compounds in cancer treatment (Hickey, Ruhayel, Barnard, Baker, Berners‐Price, & Filipovska, 2008).

Hydrogen Production from Formic Acid

In the field of sustainable energy, derivatives of cysteine like this compound are used in catalytic systems for hydrogen production. Luo et al. (2020) reported on the anchoring of ultrafine NiPd nanoparticles on amine-modified supports for efficient hydrogen production from formic acid, where the presence of cysteine-based ligands could potentially enhance the catalytic activity and selectivity of such systems (Luo, Yang, Nie, Yao, Zhang, & Lu, 2020).

Wirkmechanismus

Target of Action

H-Cys(Trt)-NH2, also known as Cysteine with a Trityl (Trt) protecting group, primarily targets the cysteine thiol group in peptide and protein structures . The cysteine thiol group plays a crucial role in the structure and function of many proteins, and its modification can significantly impact protein activity.

Mode of Action

The Trityl protecting group in this compound shields the reactive thiol group of cysteine during peptide synthesis, preventing unwanted side reactions . This protection is temporary and can be removed under specific conditions to reveal the active thiol group . The removal of the Trityl group is typically achieved by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The ability to selectively protect and deprotect cysteine residues allows for the precise control of disulfide bond formation, which is critical for the correct folding and function of many proteins.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide connectivity . This can lead to the production of functional biomolecules with diverse biological activities, depending on the specific sequence and structure of the peptide or protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Trityl group removal can be affected by the pH, temperature, and solvent used . Additionally, the stability of the Trityl-protected cysteine can be influenced by the presence of other reactive groups in the peptide or protein, as well as by the conditions of storage and handling .

Biochemische Analyse

Biochemical Properties

H-Cys(Trt)-NH2 is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It interacts with enzymes, proteins, and other biomolecules in these processes. For instance, it is known to interact with the human kinesin Eg5, inhibiting its basal ATPase activity and microtubule-activated ATPase activity .

Cellular Effects

The effects of this compound on cells are largely tied to its role in peptide synthesis. It influences cell function by facilitating the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . For example, it is a specific inhibitor of Eg5, a protein required for establishing and maintaining a bipolar spindle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM . This inhibition is achieved through binding interactions with the protein, leading to enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is used in the synthesis of protected peptide acids, and the cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in C649 DCM . This process can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659065 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166737-85-5 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.